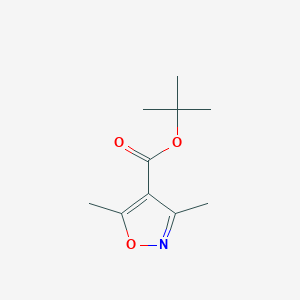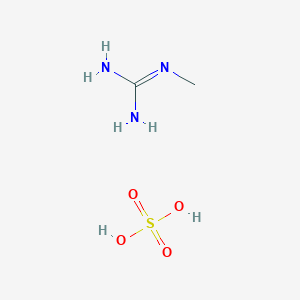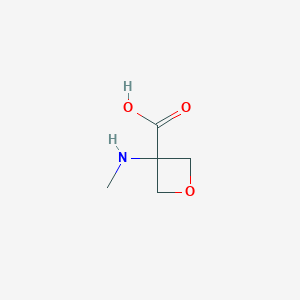
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate (ETOXA) is a synthetic small molecule that has been studied for its potential use in various scientific applications. It is a derivative of the amino acid leucine and has been used in a variety of experiments in the laboratory.
Aplicaciones Científicas De Investigación
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate has been studied for its potential use in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a model compound for studying the structure and function of proteins, and as a tool for studying the effects of small molecules on biological systems. It has also been used in studies of the structure and function of enzymes, as well as in studies of the structure and function of DNA.
Mecanismo De Acción
The mechanism of action of Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate is not fully understood. However, it is believed that it binds to proteins and enzymes in the body and modifies their structure and function. It is also thought that it may interact with certain receptors in the body and alter their activity.
Biochemical and Physiological Effects
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate has been studied for its potential effects on biochemical and physiological processes. It has been shown to affect the activity of enzymes involved in metabolic pathways and to alter the expression of certain genes. It has also been shown to modulate the activity of certain hormones and neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate has several advantages for use in laboratory experiments. It is a relatively small molecule, making it easy to handle and store. It is also relatively stable, making it suitable for long-term storage. Additionally, it is relatively inexpensive, making it a cost-effective option for laboratory experiments.
The main limitation of using Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate in laboratory experiments is that its effects on biochemical and physiological processes are not yet fully understood. Additionally, it is not known how it interacts with other molecules in the body. Therefore, further research is needed to fully understand its effects and interactions.
Direcciones Futuras
There are several potential future directions for the use of Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate in scientific research. These include further studies of its effects on biochemical and physiological processes, as well as studies of its interactions with other molecules in the body. Additionally, further research could be conducted to explore its potential use as a therapeutic agent and its potential applications in drug development. Finally, further research could be conducted to explore its potential applications in industrial processes, such as in the production of chemicals and other materials.
Métodos De Síntesis
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate is synthesized by a process known as amide coupling. This involves the reaction of a carboxylic acid with an amine. In this case, the carboxylic acid is ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate, and the amine is triethylamine. This reaction is catalyzed by a strong acid such as hydrochloric acid. The reaction produces a compound known as an amide, which is a derivative of the carboxylic acid and the amine.
Propiedades
IUPAC Name |
ethyl 4-oxo-2-[3-(trifluoromethyl)anilino]furan-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO4/c1-2-21-13(20)11-10(19)7-22-12(11)18-9-5-3-4-8(6-9)14(15,16)17/h3-6,18H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWCEVQSKKAFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6355441.png)



![3-Methoxy-1-(4-methoxyphenyl)-5-((4-methylphenyl)carbonyl)spiro[azetidine-4,3'-indoline]-2,6-dione](/img/structure/B6355468.png)







